Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate
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Overview
Description
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a tetrahydronaphthalenyl moiety. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate typically involves the reaction of 7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Chemical Reactions Analysis
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate can be compared with similar compounds such as:
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: This compound has an amino group instead of a hydroxy group, leading to different reactivity and applications.
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: This compound has a different position for the hydroxy group, affecting its chemical properties.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h4,6,8,13,17H,5,7,9H2,1-3H3,(H,16,18) |
InChI Key |
YQMGZHRJZMHIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC(C2)O)C=C1 |
Origin of Product |
United States |
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